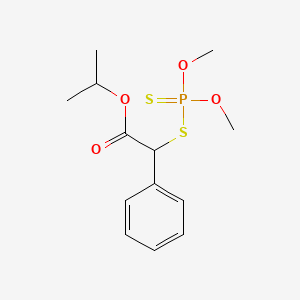
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate
Overview
Description
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate typically involves the reaction of isopropyl alcohol with O,O-dimethyldithiophosphoric acid and 1-phenylacetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on different biological pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate include:
- Ethyl O,O-dimethyldithiophosphoryl-1-phenylacetate
- Methyl O,O-dimethyldithiophosphoryl-1-phenylacetate
- Propyl O,O-dimethyldithiophosphoryl-1-phenylacetate
Uniqueness
What sets this compound apart is its specific isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
14211-01-9 |
|---|---|
Molecular Formula |
C13H19O4PS2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate |
InChI |
InChI=1S/C13H19O4PS2/c1-10(2)17-13(14)12(11-8-6-5-7-9-11)20-18(19,15-3)16-4/h5-10,12H,1-4H3 |
InChI Key |
KZTXOHMYUXADBN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OMS 1092 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


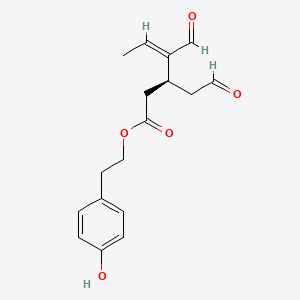
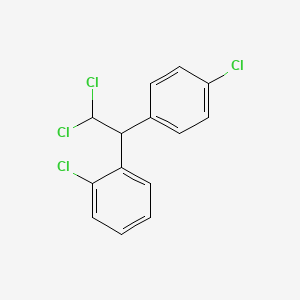
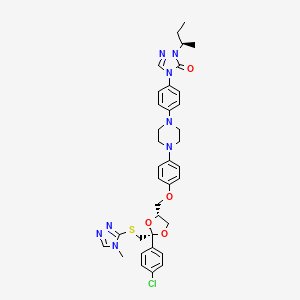
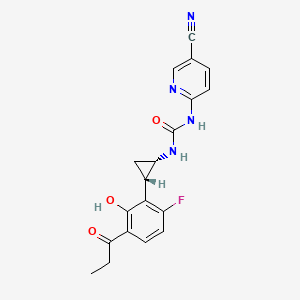
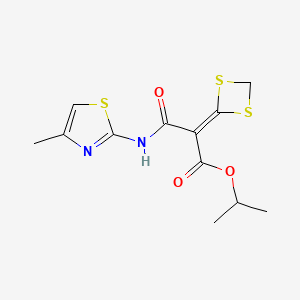
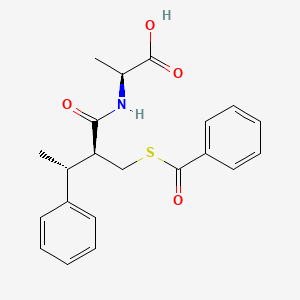
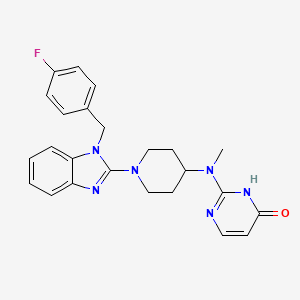
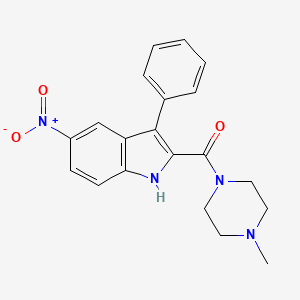
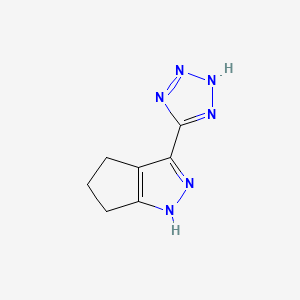
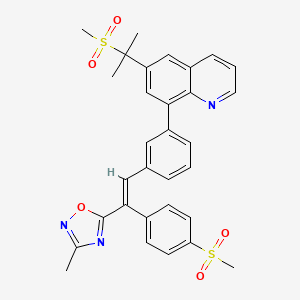
![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)
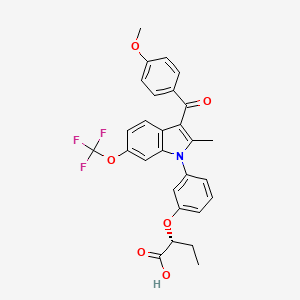
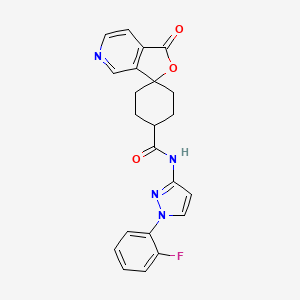
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
